molecular formula C19H22F3N3 B8645793 1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine CAS No. 919493-59-7

1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine

Cat. No. B8645793
Key on ui cas rn: 919493-59-7
M. Wt: 349.4 g/mol
InChI Key: ZMRBZSMIBFGGGD-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

The title compound was prepared by a similar procedure to that described in Example 213, starting from 4-(5-(4-trifluoromethylphenyl)pyridin-2-yl)piperazine and propionaldehyde.
Name
4-(5-(4-trifluoromethylphenyl)pyridin-2-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)=[N:13][CH:14]=2)=[CH:5][CH:4]=1.[CH:23](=O)[CH2:24][CH3:25]>>[CH2:23]([N:18]1[CH2:19][CH2:20][N:15]([C:12]2[CH:11]=[CH:10][C:9]([C:6]3[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:21])[F:22])=[CH:8][CH:7]=3)=[CH:14][N:13]=2)[CH2:16][CH2:17]1)[CH2:24][CH3:25]

Inputs

Step One
Name
4-(5-(4-trifluoromethylphenyl)pyridin-2-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C=CC(=NC1)N1CCNCC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1CCN(CC1)C1=NC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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